Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester
Overview
Description
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester, also known as triethyl phosphonoacetate, is an organophosphorus compound with the molecular formula C8H17O5P. This compound is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester typically involves the reaction of diethyl phosphite with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+BrCH2CO2C2H5→(C2H5O)2P(O)CH2CO2C2H5+HBr
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition Reactions: Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester acts as a nucleophile in various addition reactions. For example, it can react with aldehydes and ketones in the Horner-Wadsworth-Emmons reaction to form alkenes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phosphonic acid derivatives and ethanol.
Esterification: It can participate in esterification reactions with alcohols to form different esters.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Tetrahydrofuran, dichloromethane
Major Products Formed
Alkenes: Formed via the Horner-Wadsworth-Emmons reaction
Phosphonic Acids: Formed via hydrolysis
Various Esters: Formed via esterification
Scientific Research Applications
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of alkenes through the Horner-Wadsworth-Emmons reaction.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science:
Biological Studies: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester primarily involves its role as a nucleophile in various chemical reactions. In the Horner-Wadsworth-Emmons reaction, the compound reacts with aldehydes or ketones to form a stabilized carbanion intermediate, which then undergoes elimination to form the desired alkene product. The reaction mechanism can be summarized as follows:
Formation of Carbanion: The base deprotonates the phosphonate ester, forming a carbanion.
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
Elimination: The intermediate undergoes elimination to form the alkene product and a phosphonate byproduct.
Comparison with Similar Compounds
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester can be compared with other similar compounds, such as:
Trimethyl phosphonoacetate: Similar in structure but with methyl groups instead of ethyl groups. It is also used in the Horner-Wadsworth-Emmons reaction.
Diethyl phosphonoacetic acid: Lacks the ester group and is used in different synthetic applications.
Triethyl phosphonoacetate: Another similar compound with slight variations in its reactivity and applications.
The uniqueness of this compound lies in its versatility and efficiency in the Horner-Wadsworth-Emmons reaction, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O6P/c1-4-11-8(9)7-14-15(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUKCOCRJJHYDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446899 | |
Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66802-68-4 | |
Record name | Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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